molecular formula C20H20O11 B1231304 Swertianolin

Swertianolin

Cat. No. B1231304
M. Wt: 436.4 g/mol
InChI Key: XMVBNLMKPMPWAX-DIKOWXHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Swertianolin is a xanthone that is bellidifolin in which a beta-Dglucopyranosyl residue is attached at position O-8 via a glycosidic linkage. It is isolated particularly from Gentiana campestris and Gentiana germanica. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antioxidant and a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative, an aromatic ether and a xanthone glycoside. It derives from a bellidifolin.

Scientific Research Applications

Immunomodulation in Sepsis

Swertianolin has been investigated for its potential to ameliorate immune dysfunction in sepsis. It was found to modulate the immunosuppressive function of myeloid-derived suppressor cells (MDSCs) in a murine sepsis model. The study revealed that swertianolin reduced the production of interleukin-10, nitric oxide, reactive oxygen species, and arginase in MDSCs. It also diminished MDSC proliferation and encouraged their differentiation into dendritic cells, enhancing T-cell activity by blocking the immunosuppressive effects of MDSCs (Ren et al., 2021).

Antioxidant Properties

The electrochemical behavior of swertianolin and its scavenging activity against free radicals were studied, showing its potential as an antioxidant. Swertianolin demonstrated the capability to scavenge superoxide and hydroxyl radicals, suggesting its role in oxidative stress mitigation (He Chun, 2003).

Determination and Pharmacokinetics

A study focused on the simultaneous determination of swertianolin and other active components in Swertia plants. This work underlined the importance of swertianolin as one of the key active components in these plants, essential for their therapeutic properties (Luan, 2008).

Chemical Constituents and Pharmacology

Swertianolin has been identified in various studies as a significant constituent in different species of the Gentianaceae family. These studies also explored its pharmacological properties, including CNS depressant, cardiovascular stimulant, and anticonvulsant activities (Ghosal et al., 1974).

Hepatoprotective Effects

Research on Swertia japonica and other related plants has identified swertianolin as a compound with potential hepatoprotective effects. This suggests its usefulness in treating liver-related disorders (Ishimaru et al., 1990).

Neuroprotective Potential

Recent studies have indicated that swertianolin and related compounds possess neuroprotective effects, potentially useful in the prevention and treatment of neurodegenerative diseases like Parkinson's disease (Xiang et al., 2021).

properties

Product Name

Swertianolin

Molecular Formula

C20H20O11

Molecular Weight

436.4 g/mol

IUPAC Name

1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1

InChI Key

XMVBNLMKPMPWAX-DIKOWXHZSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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